molecular formula C21H23N7O2 B11260704 2-(4-benzylpiperazin-1-yl)-5-nitro-N-phenylpyrimidine-4,6-diamine

2-(4-benzylpiperazin-1-yl)-5-nitro-N-phenylpyrimidine-4,6-diamine

Cat. No.: B11260704
M. Wt: 405.5 g/mol
InChI Key: RVXNJUVKTIAOTR-UHFFFAOYSA-N
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Description

2-(4-BENZYLPIPERAZIN-1-YL)-5-NITRO-N4-PHENYLPYRIMIDINE-4,6-DIAMINE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a benzyl group, a nitro group, and a phenylpyrimidine moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BENZYLPIPERAZIN-1-YL)-5-NITRO-N4-PHENYLPYRIMIDINE-4,6-DIAMINE typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the reductive amination of benzylamine with piperazine in the presence of a reducing agent such as sodium cyanoborohydride . The nitro group can be introduced through nitration reactions using nitric acid and sulfuric acid as reagents . The phenylpyrimidine moiety is often synthesized separately and then coupled with the piperazine derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reagents. Catalysts and solvents are also selected to enhance the efficiency of the reactions. The final product is typically purified using techniques such as recrystallization or chromatography.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-BENZYLPIPERAZIN-1-YL)-5-NITRO-N4-PHENYLPYRIMIDINE-4,6-DIAMINE is unique due to its combination of a nitro group, a benzylpiperazine moiety, and a phenylpyrimidine structure. This unique combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in scientific research .

Properties

Molecular Formula

C21H23N7O2

Molecular Weight

405.5 g/mol

IUPAC Name

2-(4-benzylpiperazin-1-yl)-5-nitro-4-N-phenylpyrimidine-4,6-diamine

InChI

InChI=1S/C21H23N7O2/c22-19-18(28(29)30)20(23-17-9-5-2-6-10-17)25-21(24-19)27-13-11-26(12-14-27)15-16-7-3-1-4-8-16/h1-10H,11-15H2,(H3,22,23,24,25)

InChI Key

RVXNJUVKTIAOTR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC(=C(C(=N3)NC4=CC=CC=C4)[N+](=O)[O-])N

Origin of Product

United States

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